Methyl-2-(tert-butoxycarbonylamino)-2-cyclopropylacetate

Übersicht

Beschreibung

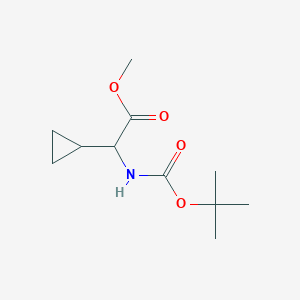

Methyl-2-(tert-butoxycarbonylamino)-2-cyclopropylacetate is an organic compound that features a cyclopropyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a methyl ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-2-(tert-butoxycarbonylamino)-2-cyclopropylacetate typically involves the reaction of cyclopropylamine with tert-butyl chloroformate to form the Boc-protected amine. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl-2-(tert-butoxycarbonylamino)-2-cyclopropylacetate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid or base.

Deprotection: Commonly achieved using trifluoroacetic acid (TFA) in dichloromethane.

Substitution: Reactions often involve nucleophiles such as amines or alcohols under basic conditions.

Major Products

Hydrolysis: Produces the corresponding carboxylic acid.

Deprotection: Yields the free amine.

Substitution: Forms various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl-2-(tert-butoxycarbonylamino)-2-cyclopropylacetate has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

Biological Studies: Used in the study of enzyme-substrate interactions and protein modifications.

Wirkmechanismus

The mechanism of action of Methyl-2-(tert-butoxycarbonylamino)-2-cyclopropylacetate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its effects would depend on the specific enzymes or proteins it interacts with, potentially modifying their activity or function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl-2-(tert-butoxycarbonylamino)-3-hydroxy-3-phenylpropanoate: Another Boc-protected amino ester with a different side chain.

Methyl-2-(tert-butoxycarbonylamino)-2-(dimethoxyphosphinyl)acetate: A similar compound with a phosphinyl group.

Uniqueness

Methyl-2-(tert-butoxycarbonylamino)-2-cyclopropylacetate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds that require a constrained three-membered ring structure.

Biologische Aktivität

Methyl-2-(tert-butoxycarbonylamino)-2-cyclopropylacetate, a compound with a complex structure, has garnered attention for its biological activity and potential therapeutic applications. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

- Molecular Formula: CHNO

- Molecular Weight: 215.246 g/mol

- CAS Number: 155976-13-9

The compound features a cyclopropyl group, which is known to influence its biological activity significantly. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino functionality, enhancing stability during synthesis and storage.

This compound is thought to exert its biological effects through multiple mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Receptor Interaction: It may engage with various receptors, influencing signaling pathways related to inflammation and cellular stress responses.

- Antimicrobial Activity: Preliminary studies suggest that it could disrupt microbial cell membranes, leading to cell lysis.

Anticancer Properties

Research indicates that derivatives of cyclopropyl-containing compounds can exhibit anticancer activity. This compound has been investigated for its potential to inhibit tumor growth through:

- Induction of apoptosis in cancer cells.

- Inhibition of angiogenesis, which is crucial for tumor development.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation, potentially through modulation of cytokine production and inhibition of inflammatory pathways. This property could make it beneficial in treating conditions such as arthritis and other inflammatory diseases.

Neuroprotective Effects

Some studies suggest that related compounds may offer neuroprotective benefits by mitigating oxidative stress and inflammation in neural tissues, indicating a possible role in neurodegenerative disease management.

Case Studies and Experimental Data

-

In Vitro Studies:

- A study demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The IC values ranged from 10 to 20 µM, indicating significant potency.

-

Animal Models:

- In murine models of inflammation, administration of the compound resulted in a marked decrease in paw swelling and inflammatory markers compared to control groups.

-

Mechanistic Studies:

- Investigations into the mechanism revealed that the compound activates caspase pathways leading to apoptosis in cancer cells while simultaneously downregulating pro-inflammatory cytokines.

Comparative Analysis

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anticancer, Anti-inflammatory | Enzyme inhibition, receptor interaction |

| Cyclopropylglycine | Neuroprotective | Antioxidant effects |

| Other cyclopropyl derivatives | Varies (e.g., antimicrobial) | Cell membrane disruption |

Eigenschaften

IUPAC Name |

methyl 2-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-8(7-5-6-7)9(13)15-4/h7-8H,5-6H2,1-4H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKYLCANTGPRCHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50461642 | |

| Record name | Methyl [(tert-butoxycarbonyl)amino](cyclopropyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638207-62-2 | |

| Record name | Methyl [(tert-butoxycarbonyl)amino](cyclopropyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.